1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine
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Overview
Description
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C19H30N2 and a molecular weight of 286.4549 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a 2-methylcyclohexyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides and piperidine derivatives.
Attachment of 2-Methylcyclohexyl Group: The 2-methylcyclohexyl group can be attached through reductive amination reactions involving cyclohexanone derivatives and piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Benzyl halides, cyclohexanone derivatives.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized piperidine derivatives.
Scientific Research Applications
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-amine: Lacks the 2-methylcyclohexyl group, which may result in different chemical and biological properties.
N-(2-methylcyclohexyl)piperidin-4-amine: Lacks the benzyl group, which may affect its reactivity and applications.
1-benzyl-N-cyclohexylpiperidin-4-amine: Similar structure but without the methyl group on the cyclohexyl ring.
Properties
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-5-6-10-19(16)20-18-11-13-21(14-12-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18-20H,5-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBTSNPUDJFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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